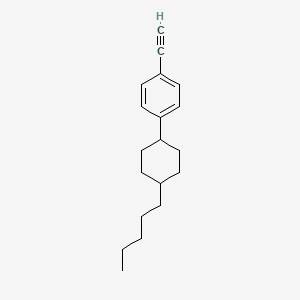

1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene

Description

Properties

IUPAC Name |

1-ethynyl-4-(4-pentylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h2,8-9,12-13,17,19H,3,5-7,10-11,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBYFURDPJRBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570898 | |

| Record name | 1-Ethynyl-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88074-72-0 | |

| Record name | 1-Ethynyl-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene

This guide provides a comprehensive overview of the synthetic protocols for obtaining 1-ethynyl-4-(trans-4-pentylcyclohexyl)benzene, a key intermediate in the development of advanced liquid crystals and other functional organic materials. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development and materials science, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of a Rigid Core Moiety

This compound is a molecule of significant interest due to its rigid, linear structure conferred by the combination of the benzene ring, the trans-cyclohexyl group, and the terminal ethynyl functionality. This structural rigidity is a critical attribute for the design of nematic liquid crystals, as it promotes the necessary intermolecular alignment for the formation of mesophases. The terminal alkyne group also serves as a versatile chemical handle for further molecular elaboration through reactions such as Sonogashira coupling, click chemistry, and polymerization, making it a valuable building block in the synthesis of more complex functional materials.

Synthetic Strategy: A Multi-pronged Approach

The synthesis of this compound can be approached through several reliable synthetic routes. The most common and efficient strategies involve the conversion of a precursor aldehyde, 4-(trans-4-pentylcyclohexyl)benzaldehyde, into the desired terminal alkyne. This guide will detail two primary one-carbon homologation methods for this conversion: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation . Additionally, an alternative approach via a Sonogashira coupling will be discussed.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of the Key Precursor: 4-(trans-4-Pentylcyclohexyl)benzaldehyde

The pivotal starting material for the primary synthetic routes is the aldehyde, 4-(trans-4-pentylcyclohexyl)benzaldehyde. A robust method for its preparation involves the reduction of the corresponding carboxylic acid, trans-4-(4-pentylcyclohexyl)benzoic acid.

Protocol 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)benzaldehyde

This protocol is adapted from methodologies for the reduction of carboxylic acids to aldehydes.[1]

Reaction Scheme:

(Chemical structure of trans-4-(4-Pentylcyclohexyl)benzoic acid being converted to 4-(trans-4-Pentylcyclohexyl)benzaldehyde)

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve trans-4-(4-pentylcyclohexyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Formation of the Acyl Chloride (Intermediate): Add oxalyl chloride (1.2 eq) dropwise to the stirred solution, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Reduction to the Aldehyde: In a separate flame-dried flask under an inert atmosphere, prepare a solution of a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) (1.5 eq) in anhydrous THF. Cool this solution to -78 °C.

-

Addition of the Acyl Chloride: Slowly add the previously prepared acyl chloride solution to the cold reducing agent solution via a cannula.

-

Quenching and Work-up: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Quench the reaction by the slow addition of water, followed by 1 M HCl.

-

Extraction and Purification: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude aldehyde is then purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | trans-4-(4-Pentylcyclohexyl)benzoic acid |

| Key Reagents | Oxalyl chloride, DMF, LiAlH(OtBu)3, THF |

| Reaction Temperature | 0 °C to room temp. (acid chloride), -78 °C (reduction) |

| Typical Yield | 70-85% |

| Purification | Column Chromatography |

PART 2: Conversion of Aldehyde to Terminal Alkyne

With the key aldehyde precursor in hand, the next crucial step is the one-carbon homologation to introduce the ethynyl group.

Method A: The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a reliable two-step process that first converts the aldehyde to a 1,1-dibromoalkene, which is then transformed into the terminal alkyne.[2][3][4]

Reaction Mechanism:

Caption: The two-stage mechanism of the Corey-Fuchs reaction.

Protocol 2: Corey-Fuchs Synthesis of this compound

Step 1: Synthesis of 1-(2,2-Dibromovinyl)-4-(trans-4-pentylcyclohexyl)benzene

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (PPh3) (2.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

-

Ylide Formation: Add carbon tetrabromide (CBr4) (1.0 eq) portion-wise to the stirred solution. The mixture will turn from colorless to a yellow-orange ylide solution.

-

Aldehyde Addition: After stirring for 30 minutes at 0 °C, add a solution of 4-(trans-4-pentylcyclohexyl)benzaldehyde (1.0 eq) in DCM dropwise.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to isolate the dibromoalkene.

Step 2: Conversion to the Terminal Alkyne

-

Alkynide Formation: In a flame-dried flask under an inert atmosphere, dissolve the purified 1-(2,2-dibromovinyl)-4-(trans-4-pentylcyclohexyl)benzene (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Base Addition: Slowly add n-butyllithium (n-BuLi) (2.1 eq, typically as a solution in hexanes) dropwise to the reaction mixture.

-

Reaction and Quenching: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour. Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the final product.

| Parameter | Step 1: Dibromoalkene | Step 2: Alkyne |

| Key Reagents | PPh3, CBr4, DCM | n-BuLi, THF |

| Reaction Temperature | 0 °C to room temp. | -78 °C to room temp. |

| Typical Overall Yield | 60-80% | |

| Purification | Column Chromatography |

Method B: The Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation offers a more direct, one-pot conversion of the aldehyde to the alkyne using a diazophosphonate reagent.[5][6][7] The Ohira-Bestmann modification, which generates the active reagent in situ under milder basic conditions, is often preferred.[8]

Reaction Mechanism:

Caption: Key steps in the Seyferth-Gilbert homologation (Ohira-Bestmann modification).

Protocol 3: Seyferth-Gilbert Synthesis of this compound

-

Reaction Setup: To a solution of 4-(trans-4-pentylcyclohexyl)benzaldehyde (1.0 eq) in anhydrous methanol or THF in a round-bottom flask, add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq).

-

Base Addition: Add potassium carbonate (K2CO3) (2.0 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by TLC.

-

Work-up and Extraction: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

| Parameter | Value |

| Key Reagents | Ohira-Bestmann reagent, K2CO3, Methanol/THF |

| Reaction Temperature | Room Temperature |

| Typical Yield | 75-90% |

| Purification | Column Chromatography |

Alternative Synthetic Route: Sonogashira Coupling

An alternative and powerful strategy for the synthesis of aryl alkynes is the palladium-catalyzed Sonogashira cross-coupling reaction.[9][10][11][12] This approach would involve coupling a halogenated precursor, such as 1-bromo-4-(trans-4-pentylcyclohexyl)benzene, with a protected or terminal alkyne.

Protocol 4: Sonogashira Coupling Approach

Step 1: Synthesis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

This precursor can be synthesized via electrophilic bromination of 4-(trans-4-pentylcyclohexyl)benzene.

Step 2: Sonogashira Coupling with a Protected Alkyne

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 1-bromo-4-(trans-4-pentylcyclohexyl)benzene (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a suitable solvent such as triethylamine or a mixture of toluene and an amine base.

-

Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene) (1.2 eq) to the reaction mixture. The TMS group serves as a protecting group for the terminal alkyne.

-

Reaction: Heat the reaction mixture to a temperature typically between 50-80 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify by column chromatography to isolate the TMS-protected product.

Step 3: Deprotection of the Silyl Group

-

Deprotection Reaction: Dissolve the TMS-protected alkyne in a solvent mixture such as THF/methanol. Add a desilylating agent like potassium carbonate (K2CO3) or tetrabutylammonium fluoride (TBAF).[13][14][15]

-

Completion and Purification: Stir the reaction at room temperature for 1-3 hours. After completion, perform an aqueous work-up and extract the product with an organic solvent. The organic layer is then dried and concentrated, and the final product is purified by column chromatography.

Purification and Characterization

The final product, this compound, is typically a white to off-white solid.[16] As with many liquid crystalline materials, achieving high purity is paramount for its intended applications.

-

Purification:

-

Column Chromatography: Silica gel is the standard stationary phase, with a non-polar eluent system such as hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane or ethyl acetate.

-

Recrystallization: For achieving very high purity, recrystallization from a suitable solvent system (e.g., ethanol, hexanes) can be employed.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons, the protons of the cyclohexyl and pentyl groups, and a key singlet for the acetylenic proton, typically in the range of 3.0-3.5 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the sp-hybridized carbons of the alkyne group (typically around 80-90 ppm), in addition to the signals for the aromatic and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: Look for a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a medium intensity band around 2100 cm⁻¹ for the C≡C triple bond stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Gas Chromatography (GC): To assess the purity of the final product.

-

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, with the Corey-Fuchs reaction and the Seyferth-Gilbert homologation representing the most direct and efficient routes starting from the corresponding aldehyde. The choice of method may depend on the availability of reagents, scale of the reaction, and tolerance of other functional groups if present in more complex analogs. The Sonogashira coupling provides a powerful alternative, particularly for creating libraries of related compounds. Meticulous purification and thorough characterization are essential to ensure the material's suitability for its applications in liquid crystal displays and other advanced technologies.

References

-

Seyferth-Gilbert Homologation. NROChemistry. [Link]

-

1-Ethynyl-4-pentylbenzene. PubChem, National Institutes of Health. [Link]

-

Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Seyferth–Gilbert homologation. Wikipedia. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Corey-Fuchs Reaction. Organic Chemistry Portal. [Link]

-

Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Organic Chemistry Portal. [Link]

-

Corey–Fuchs reaction. Wikipedia. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. PMC, National Institutes of Health. [Link]

- Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal.

-

Seyferth-Gilbert Homologation. YouTube. [Link]

-

Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

-

Corey-Fuchs reaction. chemeurope.com. [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

-

1-Ethynyl-4-methoxybenzene. PubChem, National Institutes of Health. [Link]

-

Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions. [Link]

-

4'-[2-(trans-4-pentylcyclohexyl)ethyl]biphenyl. PrepChem.com. [Link]

-

Sonogashira Coupling. SynArchive. [Link]

-

This compound. ChemUniverse. [Link]

-

Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PubMed Central, National Institutes of Health. [Link]

-

Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. ResearchGate. [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]

-

Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. Indian Academy of Sciences. [Link]

-

Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. SciELO. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

Sources

- 1. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 4. Corey-Fuchs_reaction [chemeurope.com]

- 5. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 15. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 16. chemuniverse.com [chemuniverse.com]

An In-Depth Technical Guide to the Characterization of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)-benzene (CAS Number: 88074-72-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the chemical compound with CAS number 88074-72-0, identified as 1-Ethynyl-4-(trans-4-pentylcyclohexyl)-benzene. This document is designed to serve as a detailed resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science, particularly in the field of liquid crystals. The guide outlines the fundamental physicochemical properties, detailed analytical and spectroscopic data, and robust experimental protocols for the thorough characterization of this molecule. The methodologies described are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Introduction and Chemical Identity

1-Ethynyl-4-(trans-4-pentylcyclohexyl)-benzene is a key intermediate in the synthesis of various organic materials, most notably liquid crystals.[1] Its rigid core, composed of a phenylacetylene unit linked to a trans-substituted cyclohexyl ring, imparts the necessary anisotropy for the formation of mesophases. The terminal alkyne group offers a versatile handle for further chemical modifications, making it a valuable building block in the development of novel materials and potential pharmaceutical agents.

Systematic Name: 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene[1]

Synonyms:

-

Benzene, 1-ethynyl-4-(trans-4-pentylcyclohexyl)-[1]

-

Trans-4-(4-pentylcyclohexyl)-phenyl acetylene[1]

Molecular Structure:

Chemical structure of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)-benzene.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)-benzene is presented in the table below. These properties are crucial for handling, storage, and application of the compound.

| Property | Value | Reference |

| CAS Number | 88074-72-0 | [1] |

| Molecular Formula | C₁₉H₂₆ | [1] |

| Molar Mass | 254.41 g/mol | [1] |

| Appearance | White to light yellow powder or solid | [1] |

| Melting Point | 37 °C (recrystallized from hexane) | [1] |

| Boiling Point | 353.0 ± 21.0 °C (Predicted) | [1] |

| Density | 0.94 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Conditions | 2-8°C, protected from light and moisture | [1] |

Spectroscopic and Analytical Data

Due to the absence of publicly available spectra for CAS 88074-72-0, this section provides predicted data based on the known chemical structure and analysis of similar compounds. These predictions serve as a benchmark for researchers performing de novo characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 1-Ethynyl-4-(trans-4-pentylcyclohexyl)-benzene in CDCl₃ are detailed below.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | d, J ≈ 8.5 Hz | 2H | Aromatic protons ortho to the alkyne |

| ~ 7.15 | d, J ≈ 8.5 Hz | 2H | Aromatic protons meta to the alkyne |

| ~ 3.05 | s | 1H | Acetylenic proton (C≡C-H) |

| ~ 2.45 | tt, J ≈ 12, 3 Hz | 1H | Cyclohexyl proton at C1 (methine) |

| ~ 1.85 | m | 4H | Axial protons on the cyclohexane ring |

| ~ 1.45 | m | 4H | Equatorial protons on the cyclohexane ring |

| ~ 1.25 - 1.35 | m | 7H | Pentyl chain protons (CH₂) and cyclohexyl proton at C4 |

| ~ 0.90 | t, J ≈ 7.0 Hz | 3H | Pentyl chain terminal methyl group (CH₃) |

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Aromatic quaternary carbon attached to cyclohexane |

| ~ 132 | Aromatic CH carbons ortho to the alkyne |

| ~ 126 | Aromatic CH carbons meta to the alkyne |

| ~ 120 | Aromatic quaternary carbon attached to the alkyne |

| ~ 84 | Acetylenic carbon (C-H) |

| ~ 77 | Acetylenic carbon (C-Ar) |

| ~ 44 | Cyclohexyl methine carbon (C1) |

| ~ 37 | Pentyl CH₂ adjacent to cyclohexane |

| ~ 34 | Cyclohexyl CH₂ carbons |

| ~ 32 | Pentyl CH₂ |

| ~ 29 | Cyclohexyl CH₂ carbons |

| ~ 23 | Pentyl CH₂ |

| ~ 14 | Pentyl terminal CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Ethynyl-4-(trans-4-pentylcyclohexyl)-benzene, electron ionization (EI) would likely produce the following key fragments:

Expected Mass Spectrometry Data (EI-MS)

| m/z | Interpretation |

| 254 | Molecular ion [M]⁺ |

| 197 | Loss of the pentyl group ([M - C₅H₁₁]⁺) |

| 183 | Loss of the pentylcyclohexyl group |

| 115 | Phenylacetylene fragment |

| 91 | Tropylium ion |

| 71 | Pentyl fragment |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected FTIR Data (KBr Pellet or Nujol Mull)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, sharp | ≡C-H stretch of the terminal alkyne |

| ~ 2920, 2850 | Strong | C-H stretches of the cyclohexane and pentyl groups |

| ~ 2110 | Medium, sharp | C≡C stretch of the terminal alkyne |

| ~ 1605, 1510 | Medium | C=C stretches of the aromatic ring |

| ~ 830 | Strong | Out-of-plane C-H bend of the para-disubstituted benzene ring |

Experimental Protocols for Characterization

The following protocols are provided as a guide for the comprehensive characterization of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)-benzene.

General Characterization Workflow

General workflow for the characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 500 MHz NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: 16-32 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.

-

Process the data with an exponential window function and perform phase and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 250 ppm, relaxation delay of 2-5 seconds.

-

Process the data with an exponential window function and perform phase and baseline correction.

-

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon correlations, respectively.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound and analyze its mass spectrum. Compare the fragmentation pattern with the expected values.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr).

-

-

FTIR Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Collect 16-32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the empty sample holder or pure KBr pellet/Nujol.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Conclusion

The characterization of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)-benzene (CAS 88074-72-0) is a multi-faceted process that relies on a combination of spectroscopic and analytical techniques. This guide provides a robust framework for researchers to confirm the identity, purity, and structure of this important chemical intermediate. By following the outlined protocols and using the predicted data as a reference, scientists can ensure the quality and reliability of their materials for downstream applications in liquid crystal technology and other advanced fields.

References

-

ChemBK. (2024). Trans-4-(4-pentylcyclohexyl)-phenyl acetylene. Retrieved from [Link]

Sources

molecular structure of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene

An In-depth Technical Guide to the Molecular Structure of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of this compound, a key intermediate in the synthesis of advanced materials, particularly liquid crystals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven protocols. We will delve into the causality behind synthetic strategies, provide self-validating experimental procedures, and ground all claims in authoritative references. The guide covers the strategic synthesis via Sonogashira coupling, detailed structural elucidation through spectroscopic methods, and an analysis of the molecule's key physical and chemical properties.

Introduction: Significance and Structural Rationale

This compound, with CAS Number 88074-72-0, is a molecule of significant interest in materials science.[1] Its structure is a quintessential example of a calamitic (rod-like) mesogen, a foundational component for forming nematic and smectic liquid crystal phases.[2]

The molecule's architecture can be deconstructed into three key functional components:

-

A rigid core: Comprising the benzene ring and the cyclohexane ring, which provides the structural linearity essential for liquid crystal phase formation.

-

A flexible aliphatic tail: The n-pentyl group, which influences the molecule's melting point and the stability of its mesophases.

-

A reactive terminal alkyne: The ethynyl group (–C≡CH), which is a versatile functional handle for extending the molecular core and constructing more complex, conjugated systems through carbon-carbon bond-forming reactions.[3]

The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is critical. This configuration ensures that the pentyl group and the phenyl group are positioned axially, maximizing the linear, rod-like shape of the molecule. This linearity is a prerequisite for the anisotropic intermolecular interactions that give rise to liquid crystalline behavior.[4] The primary application of this compound is as a building block for more complex liquid crystal molecules used in display technologies, where its properties contribute to enhancing response time and thermal stability.[5]

Synthesis Pathway and Experimental Protocol

The most efficient and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction.[3][6] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a dual-catalyst system of palladium and copper.[7]

The Causality of the Sonogashira Coupling

The choice of the Sonogashira reaction is deliberate due to its high efficiency and mild reaction conditions, which preserves the sensitive terminal alkyne functionality.[7][8] The reaction mechanism involves two interconnected catalytic cycles.

-

The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromo-4-(trans-4-pentylcyclohexyl)benzene). This activates the aryl halide.

-

The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

The key step is the transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[7] An amine base is used to scavenge the HX byproduct and maintain the catalytic cycles. An inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Visualization of the Synthetic Workflow

The following diagram outlines the logical flow from starting materials to the final, characterized product.

Caption: A typical workflow for the synthesis and characterization of the title compound.

Step-by-Step Synthesis Protocol

This protocol describes the coupling of 1-bromo-4-(trans-4-pentylcyclohexyl)benzene with ethynyltrimethylsilane (TMS-acetylene), followed by deprotection. Using TMS-acetylene is a common strategy to prevent side reactions and improve handling of the volatile acetylene gas.

Part A: Sonogashira Coupling

-

Inert Atmosphere Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(trans-4-pentylcyclohexyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Atmosphere Exchange: Seal the flask with a septum and cycle between vacuum and argon backfill three times to establish an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 v/v ratio via syringe. Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

-

Work-up: Cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Part B: Desilylation

-

Dissolution: Dissolve the crude TMS-protected product from Part A in a mixture of methanol and dichloromethane (3:1 v/v).

-

Deprotection: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir vigorously at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the silylated intermediate.

-

Final Work-up and Purification: Once the reaction is complete, neutralize the mixture with 1M HCl. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford this compound as a white solid.

Structural Elucidation and Spectroscopic Characterization

Confirming the precise molecular structure requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity and stereochemistry of the molecule.[9] Spectra are typically recorded in deuterated chloroform (CDCl₃).[10]

¹H NMR Spectroscopy: The proton NMR spectrum gives distinct signals for each part of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | d | 2H | Ar-H (ortho to alkyne) | Aromatic protons deshielded by the alkyne. |

| ~7.20 | d | 2H | Ar-H (ortho to cyclohexyl) | Aromatic protons adjacent to the cyclohexyl group. |

| ~3.05 | s | 1H | -C≡C-H | The acetylenic proton is a sharp singlet with a characteristic shift. |

| ~2.50 | tt | 1H | Cyclohexyl-H (benzylic) | The proton on the carbon attached to the benzene ring shows complex splitting. |

| ~1.85 | m | 4H | Cyclohexyl-H | Axial and equatorial protons on the cyclohexane ring. |

| ~1.40 - 1.20 | m | ~15H | Cyclohexyl-H & Pentyl -CH ₂- | Overlapping signals from the remaining cyclohexane and pentyl chain protons. |

| ~0.90 | t | 3H | Pentyl -CH ₃ | Terminal methyl group of the pentyl chain. |

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | Ar-C (ipso, attached to cyclohexyl) | Quaternary aromatic carbon. |

| ~132.5 | Ar-C H (ortho to alkyne) | Aromatic CH carbons. |

| ~127.0 | Ar-C H (ortho to cyclohexyl) | Aromatic CH carbons. |

| ~120.5 | Ar-C (ipso, attached to alkyne) | Quaternary aromatic carbon. |

| ~84.0 | -C ≡CH | Acetylenic sp-hybridized carbon attached to the ring. |

| ~77.0 | -C≡C H | Terminal acetylenic sp-hybridized carbon. |

| ~44.0 | Cyclohexyl-C H (benzylic) | Carbon of the cyclohexane ring attached to the benzene ring. |

| ~37.0 - 22.0 | Cyclohexyl-C H₂ & Pentyl -C H₂- | Aliphatic carbons of the cyclohexane and pentyl groups. |

| ~14.1 | Pentyl -C H₃ | Terminal methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and gain insight into the molecule's fragmentation pattern, further validating its structure.[11]

Expected Data:

-

Molecular Formula: C₁₉H₂₆[1]

-

Molecular Weight: 254.41 g/mol [1]

-

Ionization Technique: Electron Ionization (EI) is suitable for this volatile and stable compound, providing a detailed fragmentation fingerprint.[11]

Table of Expected Fragments:

| m/z | Proposed Fragment | Rationale |

| 254 | [M]⁺ | Molecular ion. |

| 197 | [M - C₄H₉]⁺ | Loss of a butyl radical from the pentyl chain (beta-cleavage). |

| 183 | [M - C₅H₁₁]⁺ | Loss of the entire pentyl radical. |

| 128 | [C₁₀H₈]⁺ | Fragment corresponding to the ethynylbenzene-cyclohexyl linkage breaking. |

| 115 | [C₉H₇]⁺ | Tropylium-like ion from rearrangement of the aromatic portion. |

Molecular Properties and Applications

The unique structure of this compound imparts specific physical properties that are crucial for its primary application as a liquid crystal precursor.

-

Physical State: White crystalline solid.

-

Solubility: Soluble in common organic solvents like hexane, dichloromethane, and THF.

-

Key Application: It serves as a vital building block for creating more complex tolane-based (diarylacetylene) liquid crystals.[12] The terminal alkyne group can be further reacted, for instance, via another Sonogashira coupling with a different aryl halide (e.g., 4-bromobenzonitrile), to extend the rigid core of the molecule.[12] This extension enhances the aspect ratio and molecular polarizability, which are critical parameters for tuning the dielectric anisotropy and clearing point of liquid crystal mixtures used in LCDs.[2]

Conclusion

The is a masterful design for materials science applications. Its synthesis is reliably achieved through the Sonogashira coupling, and its structure is unambiguously confirmed by a suite of spectroscopic techniques, most notably NMR and mass spectrometry. The careful arrangement of its rigid core, flexible tail, and reactive handle makes it an indispensable component in the rational design of high-performance liquid crystals. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and utilize this versatile molecule in the development of next-generation materials.

References

-

Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (Vol. 1, pp. 122–142). The Royal Society of Chemistry.

-

National Center for Biotechnology Information. (n.d.). 1-Ethynyl-4-ethynylbenzene. PubChem.

-

Tsai, F.-Y., et al. (2008). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 13(4), 835-847.

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title].

-

Sigma-Aldrich. (n.d.). 1-Ethynyl-4-pentylbenzene 97.

-

Wikipedia. (n.d.). Sonogashira coupling.

-

Shroder, M. (n.d.). The Sonogashira Coupling.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

-

Labsolu. (n.d.). 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene.

-

National Center for Biotechnology Information. (n.d.). 1-Ethenyl-4-ethynylbenzene. PubChem.

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethenyl-4-ethyl- (CAS 3454-07-7).

-

BenchChem. (n.d.). Mass spectrometry analysis of "1-Ethynyl-4-dodecyloxybenzene" derivatives.

-

BenchChem. (n.d.). Application Notes and Protocols: "1-Ethynyl-4-dodecyloxybenzene" in the Synthesis of Luminescent Liquid Crystals.

-

ChemUniverse. (n.d.). This compound [P65088].

-

ChemScene. (n.d.). 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene.

-

TCI Chemicals. (n.d.). 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene.

-

National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene. PubChem.

-

MDPI. (n.d.). Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions.

-

PubMed Central. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister.

-

ChemicalBook. (n.d.). 1-Ethynyl-4-(4-pentylcyclohexyl)cyclohexanol synthesis.

-

Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

-

MySkinRecipes. (n.d.). Benzene,1-ethyl-4-[2-[4-(trans-4-pentylcyclohexyl)phenyl]ethynyl]-.

-

ChemicalBook. (n.d.). 1-ETHYNYL-4-(4-PENTYLCYCLOHEXYL)BENZENE.

-

SpectraBase. (n.d.). 1-(4-Methoxyphenylethynyl)-4-(4-n-pentylcyclohexyl)benzene - Optional[MS (GC)] - Spectrum.

-

Ossila. (n.d.). 4-(trans-4-Pentylcyclohexyl)benzonitrile.

-

ResearchGate. (2025). Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine.

-

Indian Academy of Sciences. (n.d.). Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes.

-

PubMed Central. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix.

-

PubMed. (2014). (13)C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT).

-

Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities.

-

ResearchGate. (2025). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1H-1,2,4-Triazole-3-Thiol Molecule.

-

ResearchGate. (2018). Confirmation of the Structure of Trans-Cyclic Azobenzene by X-Ray Crystallography and Spectroscopic Characterization of Cyclic Azobenzene Analogs.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. ossila.com [ossila.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzene,1-ethyl-4-[2-[4-(trans-4-pentylcyclohexyl)phenyl]ethynyl]- [myskinrecipes.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

- 9. (13)C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.washington.edu [chem.washington.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Role of the Ethynyl Linker in Liquid Crystal Design

An In-depth Technical Guide to the Spectroscopic Characterization of Ethynyl-Substituted Liquid Crystals

Ethynyl-substituted liquid crystals represent a pivotal class of mesogenic materials, engineered for advanced applications ranging from high-birefringence displays to organic semiconductors.[1][2] The incorporation of the ethynyl (-C≡C-) moiety, often creating a tolane-like core, is a deliberate design choice rooted in fundamental chemical principles. This rigid, linear linker extends the molecule's π-conjugated system, which is crucial for modulating electronic and optical properties.[3][4] Furthermore, the ethynyl group's geometry helps maintain the rod-like molecular shape (calamitic) essential for the formation of liquid crystalline phases.[4][5]

Understanding the relationship between molecular architecture and the macroscopic properties of these materials is impossible without a multi-faceted spectroscopic approach. Spectroscopic analysis serves not only to confirm chemical identity but, more critically, to quantify the degree of molecular order, probe intermolecular interactions, and rationalize the material's optical and electronic behavior. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the study of ethynyl-substituted liquid crystals. We will delve into the causality behind experimental choices, present field-proven protocols, and demonstrate how to interpret the resulting data to gain actionable insights for material design and application development.[6]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: From Structure to Order

NMR spectroscopy is arguably the most powerful tool for the comprehensive analysis of liquid crystals, providing unambiguous structural confirmation and the most accurate measure of orientational order.[7][8]

Expertise & Causality: Why NMR is Indispensable

-

¹H and ¹³C NMR for Structural Elucidation: In the isotropic phase (or in solution, e.g., CDCl₃), standard ¹H and ¹³C NMR techniques provide precise information about the molecular skeleton.[3][9] For ethynyl-substituted systems, ¹³C NMR is particularly diagnostic. The sp-hybridized carbons of the alkyne typically appear in a unique chemical shift window (approx. 80-100 ppm), providing clear evidence of the ethynyl linker's presence and electronic environment.[3][10]

-

Deuterium (²H) NMR for Quantifying Order: The primary reason NMR is central to liquid crystal research is its ability to determine the orientational order parameter, S.[11][12] This is most reliably achieved using Deuterium (²H) NMR on selectively deuterated samples. The deuterium nucleus possesses a nuclear quadrupole moment that interacts with the local electric field gradient. In an anisotropic environment like a liquid crystal mesophase, this interaction is not averaged to zero. The result is a splitting of the NMR signal into a "quadrupolar doublet." The magnitude of this splitting (Δν) is directly proportional to the order parameter S, which describes the average orientation of the molecules with respect to a director axis.[11][12][13] In the isotropic phase, where molecular tumbling is random, the splitting collapses into a single, sharp peak.[7]

Data Presentation: Characteristic Spectroscopic Data

| Parameter | Typical Value / Observation | Significance |

| ¹³C Chemical Shift (-C≡C-) | 80 - 100 ppm | Confirms the presence of the ethynyl group.[3][10] |

| ²H NMR Spectrum (Nematic Phase) | Symmetrically split doublet | Indicates molecular alignment; the splitting magnitude (Δν) is the key observable.[11] |

| ²H NMR Spectrum (Isotropic Phase) | Single sharp peak | Indicates random molecular orientation; provides the baseline for comparison.[12] |

| Order Parameter (S) | 0.3 - 0.8 (for nematic phase) | Quantifies the degree of long-range orientational order. Values are temperature-dependent. |

Experimental Protocol: Determination of the Nematic Order Parameter (S) via ²H NMR

This protocol describes a self-validating system where the transition from a doublet in the nematic phase to a singlet in the isotropic phase confirms the correct identification of the phase transition and validates the measurement.

-

Sample Preparation: A liquid crystal sample, selectively deuterated at a specific site (e.g., on a phenyl ring or an alkyl chain), is introduced into a standard 5 mm NMR tube. No external alignment is typically needed, as the spectrometer's high magnetic field (B₀) is sufficient to align the director of a nematic liquid crystal.

-

Temperature Control: The sample is placed in the NMR probe, and the temperature is carefully controlled. The temperature is set to a value within the material's known nematic range.

-

Acquisition (Nematic Phase): A standard single-pulse or quadrupolar echo pulse sequence is used to acquire the ²H NMR spectrum.[7] The key parameter to record is the quadrupolar splitting, Δν , which is the frequency separation between the two peaks of the doublet.

-

Acquisition (Isotropic Phase): The sample temperature is increased above the nematic-to-isotropic transition temperature (clearing point). The spectrum is acquired again. A successful transition to the isotropic phase is confirmed by the collapse of the doublet into a single, sharp resonance.

-

Calculation of Order Parameter: The order parameter S is calculated using the following relationship:

Δν = (3/2) * Q * SP₂(cosθ)

where Q is the quadrupolar coupling constant for the specific C-D bond (a known value, e.g., ~185 kHz for an aromatic C-D bond), and P₂(cosθ) is the second Legendre polynomial which depends on the angle θ between the C-D bond and the principal molecular axis. For a C-D bond parallel to the long molecular axis, this simplifies the calculation.

Visualization: The Principle of ²H NMR for Order Parameter Measurement

Caption: Workflow for determining the order parameter S using ²H NMR.

Part 2: Vibrational Spectroscopy (FTIR & Raman): Probing Functional Groups and Alignment

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[14][15][16] They are invaluable for identifying specific functional groups and, when used with polarized light, for assessing molecular orientation.[17][18][19]

Expertise & Causality: The Vibrational Signature of the Ethynyl Group

-

Identifying the -C≡C- Stretch: The triple bond stretch is a defining feature.

-

In FTIR: The -C≡C- stretch is often weak or even absent if the molecule is highly symmetrical (due to a small or zero change in the dipole moment). When present, it appears as a sharp absorption in the 2100-2260 cm⁻¹ region.[20]

-

In Raman: The -C≡C- stretch is typically a very strong and sharp peak in the same region (2100-2260 cm⁻¹). This is because the vibration causes a significant change in the bond's polarizability, making it highly Raman active. This strong signal makes Raman spectroscopy particularly well-suited for studying tolane-based liquid crystals.[21]

-

-

Polarized Spectroscopy for Orientation Analysis: The core principle relies on the fact that a vibrational mode will interact most strongly with light that is polarized along the direction of the transition dipole moment of that vibration. By aligning the liquid crystal sample and then probing it with polarized light, we can determine the average orientation of the molecules.[17][18][22] A high absorbance/intensity when the light polarization is parallel to the director, and low absorbance/intensity when it is perpendicular, indicates that the transition dipole for that vibration is aligned with the long axis of the molecule. The ratio of these two measurements, the dichroic ratio (R), is directly related to the order parameter S.[18][19]

Data Presentation: Characteristic Vibrational Frequencies

| Functional Group / Mode | Typical Wavenumber (cm⁻¹) | Technique | Intensity |

| Alkyne C≡C Stretch | 2100 - 2260 | Raman | Strong, Sharp |

| Alkyne C≡C Stretch | 2100 - 2260 | FTIR | Weak to Medium, Sharp |

| Terminal Alkyne ≡C-H Stretch | ~3300 | FTIR / Raman | Sharp, Medium |

| Aromatic C=C Stretch | 1580 - 1610 | FTIR / Raman | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR / Raman | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | FTIR / Raman | Strong |

Experimental Protocol: Assessing Molecular Alignment with Polarized FTIR

-

Sample Preparation: The liquid crystal is introduced into a cell made of IR-transparent windows (e.g., KBr or BaF₂). The inner surfaces of the windows are coated with an alignment layer (e.g., rubbed polyimide) to induce a uniform, planar alignment of the liquid crystal director.[17][22][23]

-

Spectrometer Setup: The cell is placed in the sample holder of an FTIR spectrometer. A linear polarizer is placed in the infrared beam path before the sample.

-

Parallel Measurement (A∥): The sample cell is oriented so that the liquid crystal director is parallel to the polarization axis of the infrared beam. The absorbance spectrum is recorded.

-

Perpendicular Measurement (A⊥): The sample cell is rotated by 90 degrees so that the director is now perpendicular to the IR polarization. A second absorbance spectrum is recorded.

-

Data Analysis: A well-defined vibrational band associated with the molecular long axis is selected (e.g., the aromatic C=C stretch around 1600 cm⁻¹). The peak absorbance values, A∥ and A⊥, are measured from the two spectra.

-

Calculate Dichroic Ratio (R): The dichroic ratio is calculated as R = A∥ / A⊥. An R value significantly greater than 1 indicates a high degree of molecular alignment along the director. This value can be used to calculate the order parameter, S.

Visualization: Polarized FTIR Experimental Concept

Caption: Workflow for measuring molecular alignment using polarized FTIR.

Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the π-Conjugated System

UV-Vis spectroscopy provides critical information about the electronic structure of molecules by probing the π → π* electronic transitions. For ethynyl-substituted liquid crystals, it is the primary tool for evaluating the impact of the alkyne linker on the electronic properties.[3][24]

Expertise & Causality: The Electronic Impact of the Ethynyl Linker

-

Extension of π-Conjugation: The primary role of the ethynyl group in this context is to extend the system of conjugated π-orbitals across the molecule.[3] Basic quantum mechanics dictates that as the length of a conjugated system increases, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases.

-

Bathochromic (Red) Shift: A smaller HOMO-LUMO gap means that less energy is required to excite an electron. Consequently, the molecule absorbs light of a longer wavelength. This phenomenon is observed in the UV-Vis spectrum as a bathochromic shift (a shift to the red, or longer wavelengths) of the maximum absorbance wavelength (λ_max) compared to an analogous molecule without the ethynyl linker.[3][24] This effect is often accompanied by an increase in the molar absorption coefficient, indicating a more probable electronic transition.[3]

-

Polarized UV-Vis: Similar to vibrational spectroscopy, using polarized light with an aligned sample allows for the determination of the order parameter by measuring the dichroism of an electronic transition.[17][22][23]

Data Presentation: Effect of Ethynyl Linker on λ_max

| Core Structure | Linker | Example λ_max (nm) | Consequence |

| Biphenyl (Phenyl-Phenyl) | Single Bond | ~280 | Shorter π-conjugation |

| Tolane (Phenyl-C≡C-Phenyl) | Triple Bond | ~300-320 | Extended π-conjugation, Bathochromic Shift.[3] |

Experimental Protocol: Quantifying the Bathochromic Shift

-

Compound Selection: To create a self-validating experiment, two compounds are required: the target ethynyl-substituted liquid crystal and a reference compound that is identical except for the absence of the ethynyl linker (e.g., a biphenyl analogue vs. a tolane analogue).

-

Solution Preparation: Prepare highly dilute (~10⁻⁵ M) solutions of each compound in a UV-transparent solvent (e.g., hexane or cyclohexane). Accurate concentration is required for comparing molar absorptivity.

-

Spectrum Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum of each solution against a pure solvent blank over a range of ~200-500 nm.

-

Data Analysis: For each spectrum, identify the wavelength of maximum absorbance, λ_max, corresponding to the main π → π* transition.

-

Comparison: The difference in λ_max between the ethynyl-substituted compound and the reference compound quantifies the bathochromic shift. A significant shift to a longer wavelength provides direct evidence of the successful extension of the π-conjugated system by the ethynyl group.

Visualization: Impact of π-Conjugation on Electronic Transitions

Caption: How the ethynyl linker extends π-conjugation, reducing the HOMO-LUMO gap and causing a red-shift in the UV-Vis spectrum.

Conclusion

The spectroscopic characterization of ethynyl-substituted liquid crystals is a synergistic process where each technique provides a unique and essential piece of the puzzle. NMR spectroscopy offers unparalleled detail on chemical structure and the definitive measure of orientational order. FTIR and Raman spectroscopy provide a rapid means to confirm functional groups and, via polarization studies, offer a complementary method for assessing molecular alignment. Finally, UV-Vis spectroscopy directly probes the electronic consequences of the ethynyl linker, quantifying its role in tuning the optical properties of the material. By integrating the data from these techniques, researchers can establish robust structure-property relationships, enabling the rational design of novel liquid crystalline materials for the next generation of advanced technologies.

References

- Ha, K. R., West, J. L., & Magyar, G. R. (n.d.). Polarized Infrared Spectroscopic Studies of Polarized UV-exposed Polyimide Films for Liquid Crystal Alignment. Taylor & Francis Online.

-

Yamamoto, T., et al. (2022). Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions. MDPI. [Link]

- Ha, K. R., et al. (n.d.). Infrared Spectroscopic Studies of the Mechanism of Orientation of Polarized UV-exposed Polyimide Films for Liquid Crystal Alignment. Taylor & Francis Online.

- Kim, J., et al. (2016). Studies on Liquid Crystal Orientation Using Polarized FTIR Imaging System. The Korean Society of Industrial and Engineering Chemistry.

-

Kim, I. H., et al. (2002). Mechanism of orientation of liquid crystal molecules for polarized UV-exposed polyimide alignment layers. OSTI.GOV. [Link]

-

Kim, J., et al. (2016). Studies on Liquid Crystal Orientation Using Polarized FTIR Imaging System. ResearchGate. [Link]

-

Dmochowska, E., et al. (2022). New-Generation Liquid Crystal Materials for Application in Infrared Region. MDPI. [Link]

-

Goetz, G., et al. (2009). Luminescent ethynyl-pyrene liquid crystals and gels for optoelectronic devices. PubMed. [Link]

-

Aldred, M. P., et al. (2005). Synthesis and mesomorphic behaviour of novel light-emitting liquid crystals. Liquid Crystals. [Link]

-

Larnaud, F., et al. (n.d.). Optical absorption spectra. a UV−Vis absorption spectra of acetylene-linked norbornadienes. ResearchGate. [Link]

-

Malthete, J., & Dvolaitzky, M. (1972). Synthesis and Liquid Crystal Properties of some Acetylene Derivatives. Molecular Crystals and Liquid Crystals. [Link]

-

Aldred, M. P., et al. (2007). Synthesis and mesomorphic behaviour of novel light‐emitting liquid crystals. ResearchGate. [Link]

-

Abed, A., et al. (n.d.). Synthesis and properties of two new liquid crystals: an analytical and thermodynamic study. PubMed. [Link]

-

Archbold, M. D., et al. (2015). Synthesis, mesomorphic behaviour and optical anisotropy of some novel liquid crystals with lateral and terminal fluoro substituents and a 2,6-disubstituted naphthalene core. ResearchGate. [Link]

-

Trček, M., et al. (2020). Deuteron NMR investigation on orientational order parameter in polymer dispersed liquid crystal elastomers. EUTOPIA. [Link]

-

Kouwer, P. H., et al. (2006). Synthesis and Mesomorphic Properties of Rigid-Core Ionic Liquid Crystals. Radboud Repository. [Link]

-

Gaikwad, P. P. (2013). Liquid Crystalline Phase & its Pharma Applications. Research and Reviews. [Link]

-

Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A. [Link]

-

Bouzaouit, K., et al. (2021). IR Spectrum of the liquid crystal. ResearchGate. [Link]

-

Allen, F. H., et al. (2014). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. International Union of Crystallography. [Link]

-

Skarabot, M., et al. (2002). Deuteron NMR Study of Molecular Ordering in a Holographic-Polymer-Dispersed Liquid Crystal. PubMed. [Link]

-

Nafee, S. S., et al. (2021). Synthesis, Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. PMC - PubMed Central. [Link]

-

Liu, Y., et al. (2022). An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals. MDPI. [Link]

-

Urban, S., et al. (2021). Synthesis and Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. PMC - NIH. [Link]

-

Wen, B., et al. (1994). Atomic force microscopy characterization and liquid crystal aligning effect of polymerizable diacetylene Langmuir Blodgett films. ElectronicsAndBooks. [Link]

-

H-Sbia, A., et al. (2015). Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Beilstein Journals. [Link]

-

Teh, Z. C., et al. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. PMC. [Link]

-

Al-Issa, A. A., et al. (2023). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. PMC - PubMed Central. [Link]

-

Gautam, S., et al. (2019). Raman Imaging of Nematic and Smectic Liquid Crystals. ResearchGate. [Link]

-

Dong, R. Y. (2012). NMR Spectroscopy in Liquid Crystalline and Ordered Phases. ResearchGate. [Link]

-

Earles, J. C., et al. (2011). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. ResearchGate. [Link]

-

Fodor-Csorba, K., et al. (2020). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. MDPI. [Link]

-

Lagerwall, J. P., & Scalia, G. (2012). A new era for liquid crystal research: Applications of liquid crystals in soft matter nano-, bio- and microtechnology. ResearchGate. [Link]

-

Earles, J. C., et al. (2011). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. RSC Publishing. [Link]

-

Earles, J. C., et al. (2010). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. SciSpace. [Link]

-

Rosli, N. F. L. B. (2021). SYNTHESIS, CHARACTERIZATION, OPTICAL, THERMAL BEHAVIOUR AND DFT INVESTIGATION OF NON-CONVENTIONAL LIQUID CRYSTALS. EPrints USM. [Link]

-

Ramanathan, K. V., & Sinha, N. (2003). Ordering in nematic liquid crystals from NMR cross-polarization studies. Indian Academy of Sciences. [Link]

-

(2012). High Birefringence Liquid Crystals. MDPI. [Link]

-

Awang, N., et al. (2023). Perspectives on the Structural Design and Luminescent Behavior of Liquid Crystalline Materials Based on Copper(I) Complexes. MDPI. [Link]

-

Adnan, F. A., et al. (2024). Theoretical Insights into Twist–Bend Nematic Liquid Crystals: Infrared Spectra Analysis of Naphthalene-Based Dimers. MDPI. [Link]

-

de Barros, A. L. F., et al. (2011). Vacuum ultraviolet photochemistry of solid acetylene: a multispectral approach. SciSpace. [Link]

-

Ha, S. T., et al. (2015). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed Central. [Link]

-

Wu, S. T., et al. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. ResearchGate. [Link]

-

Lugomer, S., & Lavrencic, B. (1974). Raman spectroscopy and elastic properties of liquid crystals. Semantic Scholar. [Link]

-

D'Sidocky, R. S., et al. (1994). Non-linear Raman spectroscopy of liquid crystals: Polarization measurements and relaxation processes in 4-cyano-4′-heptylbiphenyl (7CB). Semantic Scholar. [Link]

-

Chigrinov, V. G., et al. (2021). Photoaligned Liquid Crystalline Structures for Photonic Applications. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals | MDPI [mdpi.com]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuteron NMR investigation on orientational order parameter in polymer dispersed liquid crystal elastomers - EUTOPIA [eutopia.unitn.eu]

- 12. Deuteron NMR study of molecular ordering in a holographic-polymer-dispersed liquid crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. scispace.com [scispace.com]

- 17. tandfonline.com [tandfonline.com]

- 18. [PDF] Studies on Liquid Crystal Orientation Using Polarized FTIR Imaging System | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Raman spectroscopy and elastic properties of liquid crystals | Semantic Scholar [semanticscholar.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Mechanism of orientation of liquid crystal molecules for polarized UV-exposed polyimide alignment layers (Journal Article) | ETDEWEB [osti.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mesomorphic Behavior of Phenylacetylene-Based Liquid Crystals

Abstract

This technical guide provides a comprehensive framework for the investigation and characterization of the mesomorphic behavior of calamitic (rod-shaped) liquid crystals, with a specific focus on the structural class represented by 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene. While specific thermotropic data for this exact compound is not widely published, this guide will utilize the well-characterized and structurally analogous compound, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), as a working example to detail the necessary experimental protocols and interpretative logic. This document is intended for researchers, materials scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental design and data interpretation in the field of liquid crystal science.

Introduction: The Structural Basis for Mesomorphism

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] The formation of a liquid crystal phase, or mesophase, is intrinsically linked to the molecular geometry of the constituent molecules.[2] Calamitic liquid crystals, which are rod-like in shape, are a prominent class of materials used in applications such as liquid crystal displays (LCDs). Their elongated, rigid core structures, often composed of linked phenyl or cyclohexyl rings, combined with flexible terminal alkyl chains, promote the long-range orientational order necessary for mesophase formation upon heating.[3]

The target molecule of this guide, This compound (CAS 88074-72-0), possesses the archetypal structure of a calamitic mesogen.[4] It features a rigid core composed of a benzene ring linked to a trans-cyclohexyl ring, a flexible pentyl tail to enhance fluidity, and a linear ethynyl (-C≡CH) terminal group to extend the molecular axis.

Due to a scarcity of published phase transition data for this specific ethynyl compound, this guide will employ 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5, CAS 61204-01-1) as an illustrative analogue.[5] PCH5 is structurally almost identical, differing only in the substitution of the terminal ethynyl group with a nitrile (-C≡N) group. Both groups are linear and maintain the critical rod-like geometry, making PCH5 an excellent and well-documented model for demonstrating the characterization workflow.[5][6] PCH5 is known to exhibit a well-defined nematic mesophase.[5]

Molecular Structure Comparison

The structural similarity between the target compound and the illustrative analogue is foundational to the methodological approach of this guide.

Caption: Molecular structures of the target compound and its analogue, PCH5.

Core Characterization Workflow

The investigation of a potential liquid crystalline material follows a logical, multi-technique workflow designed to unambiguously identify phase transitions and classify mesophase types. Each step provides critical, complementary information.

Caption: Standard experimental workflow for liquid crystal characterization.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Expertise & Causality: DSC is the primary tool for detecting the temperatures and enthalpy changes (ΔH) associated with phase transitions.[7] As a material transitions from a more ordered state to a less ordered state (e.g., crystal to nematic), it absorbs heat, resulting in an endothermic peak on the DSC thermogram.[8] Conversely, transitions upon cooling are exothermic. The temperature of the peak maximum indicates the transition temperature (T), and the area under the peak is proportional to the enthalpy change, which reflects the degree of structural change occurring.[9]

Self-Validating Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference to subtract the heat capacity of the pan itself.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation at elevated temperatures.

-

Thermal Program - First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected final transition (e.g., 100 °C). This scan reveals all endothermic transitions from the initial state of the material and serves to erase the sample's prior thermal history.

-

Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature. This scan reveals exothermic transitions (e.g., isotropic to nematic, nematic to crystal). Supercooling, where crystallization occurs at a lower temperature upon cooling than the melting point upon heating, is common.[10]

-

Second Heating Scan: Heat the sample again at 10 °C/min. This scan is crucial for identifying thermodynamically stable and reversible liquid crystal transitions, as non-reversible events from the first scan will be absent.[11]

-

Data Analysis: Integrate the peaks in the second heating and first cooling scans to determine the transition temperatures (onset or peak maximum) and the enthalpy of transition (ΔH in J/g or kJ/mol).

Expected Data for PCH5 Analogue

The following table summarizes the known phase transitions for PCH5, which would be determined from the DSC thermogram.[5][6]

| Transition | Abbreviation | Temperature (K) | Temperature (°C) |

| Crystal → Nematic | TK-N | 303.0 | 30.0 |

| Nematic → Isotropic | TN-I | 327.6 | 54.4 |

Polarized Optical Microscopy (POM): Visualizing Mesophases

Expertise & Causality: POM is the definitive technique for identifying the type of mesophase (e.g., nematic, smectic).[12] It exploits the property of birefringence (optical anisotropy) inherent to liquid crystals.[13] When a mesophase is placed between two crossed polarizers, it appears bright and exhibits characteristic optical textures, which are like fingerprints for different molecular arrangements.[5] An isotropic liquid, being optically isotropic, appears completely dark.[13]

Self-Validating Protocol: Hot-Stage POM

-

Sample Preparation: Place a small amount of the compound on a clean microscope slide. Cover with a coverslip and gently heat on a hot plate to melt the sample, allowing it to be drawn into a thin film by capillary action. This creates a "sandwich" cell.

-

Instrument Setup: Mount the prepared slide onto a hot stage, which allows for precise temperature control, on the stage of a polarizing microscope. Ensure the polarizer and analyzer are in the "crossed" position (90° to each other).

-

Heating Cycle:

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature where it is fully isotropic (e.g., 60 °C for PCH5). The field of view should be completely dark. This confirms the clearing point (TN-I) observed in DSC.

-

Slowly cool the sample (e.g., 1-2 °C/min). At the isotropic-to-nematic transition, birefringent "droplets" will nucleate and grow, eventually coalescing into a distinct texture. For a nematic phase, this is typically a "schlieren" or "marbled" texture.[3]

-

Continue cooling. Observe the transition from the nematic phase to the crystalline phase, marked by the appearance of crystal fronts growing into the liquid crystal texture.

-

-

Texture Identification: Record images of the textures observed at different temperatures. The specific textures (e.g., schlieren brushes, threads) confirm the identity of the nematic phase.[12]

Phase Transition Sequence Diagram

The combination of DSC and POM data allows for the construction of a phase diagram as a function of temperature.

Caption: Phase transitions of the analogue PCH5 upon heating.

X-Ray Diffraction (XRD): Elucidating Molecular Arrangement

Expertise & Causality: While POM identifies the mesophase, XRD provides quantitative information about the molecular-level structure.[14] X-ray scattering from a liquid crystal sample produces a diffraction pattern that reveals characteristic length scales of the molecular ordering.[2] For a nematic phase, the pattern is diffuse, reflecting its liquid-like positional disorder. It typically shows two key features: a diffuse halo at a wide angle corresponding to the average intermolecular distance (d), and, in an aligned sample, two diffuse crescents at a small angle corresponding to the molecular length (L).

Self-Validating Protocol: Temperature-Controlled XRD

-

Sample Preparation: The compound is loaded into a thin-walled (e.g., 1.0 mm) glass capillary tube. The capillary is then flame-sealed.

-

Instrument Setup: The capillary is mounted in a temperature-controlled sample holder within the XRD instrument. The instrument is configured for small- and wide-angle X-ray scattering (SAXS/WAXS).

-

Data Acquisition in the Nematic Phase:

-

Heat the sample into the nematic phase (e.g., 40 °C for PCH5), allowing it to equilibrate.

-

Expose the sample to a monochromatic X-ray beam (e.g., Cu Kα radiation) and collect the scattered radiation on a 2D detector.

-

The expected pattern for an unaligned nematic phase is a diffuse ring at a wide angle. The position of this ring (2θ) can be used to calculate the average intermolecular distance, d, using Bragg's Law (nλ = 2d sinθ).

-

-

Data Acquisition in the Isotropic Phase:

-

Heat the sample into the isotropic phase (e.g., 60 °C for PCH5).

-

Collect a second diffraction pattern. The diffuse ring will persist, but may become broader and shift slightly, indicating the complete loss of orientational order.

-

-

Data Analysis: Analyze the position and shape of the diffraction features to confirm the liquid-like disorder of the nematic phase and to calculate the average distance between molecules.

Conclusion